molecular formula C6H4F3NO2S B572982 Methyl 2-(trifluoromethyl)thiazole-4-carboxylate CAS No. 1286734-79-9

Methyl 2-(trifluoromethyl)thiazole-4-carboxylate

Cat. No.: B572982
CAS No.: 1286734-79-9
M. Wt: 211.158
InChI Key: DYVSZYDFRKPHFK-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a trifluoromethyl group and a carboxylate ester

Mechanism of Action

Target of Action

Methyl 2-(trifluoromethyl)thiazole-4-carboxylate, a derivative of thiazole, has been found to interact with various biological targets. Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . They can also inhibit the in vivo growth of Xanthomonas .

Biochemical Pathways

Thiazole derivatives, including this compound, can affect various biochemical pathways. For example, thiamine, a compound that naturally contains a thiazole ring, helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of 173°C . It is soluble in methanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

For example, they have been found to have antibacterial and antifungal potential .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored at room temperature in a cool and dark place . Furthermore, its solubility in methanol suggests that it could potentially be affected by the presence of certain solvents in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(trifluoromethyl)thiazole-4-carboxylate typically involves the reaction of thioamides with α-halo ketones or esters. One common method is the Hantzsch thiazole synthesis, where thioacetamide reacts with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-(trifluoromethyl)thiazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
  • 2-Amino-4-(trifluoromethyl)thiazole

Comparison: Methyl 2-(trifluoromethyl)thiazole-4-carboxylate is unique due to its ester functional group, which can be hydrolyzed to form the corresponding acid or alcohol. This versatility makes it a valuable intermediate in organic synthesis. In contrast, similar compounds like 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid lack the ester group, limiting their reactivity in certain chemical transformations .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c1-12-4(11)3-2-13-5(10-3)6(7,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVSZYDFRKPHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181987
Record name 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-79-9
Record name 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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